Cas no 163563-17-5 (5-3-(Trifluoromethyl)phenylpyridin-2-amine)

5-3-(Trifluoromethyl)phenylpyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-(3-(Trifluoromethyl)phenyl)pyridin-2-amine
- 5-[3-(trifluoromethyl)phenyl]pyridin-2-amine
- 163563-17-5
- 2-Amino-5-(3-(trifluoromethyl)phenyl)pyridine
- 5-[3-(Trifluoromethyl)phenyl]-2-pyridinamine
- HZNFABRHAXANIU-UHFFFAOYSA-N
- MFCD06802142
- DTXSID20437233
- EN300-114983
- J-516604
- AKOS000124543
- 2-Pyridinamine, 5-[3-(trifluoromethyl)phenyl]-
- Z363993760
- DB-295671
- 5-3-(Trifluoromethyl)phenylpyridin-2-amine
-
- MDL: MFCD06802142
- インチ: InChI=1S/C12H9F3N2/c13-12(14,15)10-3-1-2-8(6-10)9-4-5-11(16)17-7-9/h1-7H,(H2,16,17)
- InChIKey: HZNFABRHAXANIU-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=N)C=C2
計算された属性
- せいみつぶんしりょう: 238.07178278g/mol
- どういたいしつりょう: 238.07178278g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 38.9Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 329.3±42.0 °C at 760 mmHg
- フラッシュポイント: 152.9±27.9 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
5-3-(Trifluoromethyl)phenylpyridin-2-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-3-(Trifluoromethyl)phenylpyridin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013007556-500mg |
2-Amino-5-(3-(trifluoromethyl)phenyl)pyridine |
163563-17-5 | 97% | 500mg |
831.30 USD | 2021-07-04 | |
Enamine | EN300-114983-0.1g |
5-[3-(trifluoromethyl)phenyl]pyridin-2-amine |
163563-17-5 | 95% | 0.1g |
$262.0 | 2023-10-25 | |
Alichem | A013007556-250mg |
2-Amino-5-(3-(trifluoromethyl)phenyl)pyridine |
163563-17-5 | 97% | 250mg |
499.20 USD | 2021-07-04 | |
TRC | T900850-25mg |
5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine |
163563-17-5 | 25mg |
$ 70.00 | 2022-06-02 | ||
Chemenu | CM173291-1g |
5-(3-(trifluoromethyl)phenyl)pyridin-2-amine |
163563-17-5 | 95% | 1g |
$594 | 2021-08-05 | |
A2B Chem LLC | AA85608-50mg |
5-[3-(trifluoromethyl)phenyl]pyridin-2-amine |
163563-17-5 | 95% | 50mg |
$220.00 | 2024-04-20 | |
1PlusChem | 1P001UO8-250mg |
2-Pyridinamine, 5-[3-(trifluoromethyl)phenyl]- |
163563-17-5 | 95% | 250mg |
$518.00 | 2025-02-19 | |
1PlusChem | 1P001UO8-5g |
2-Pyridinamine, 5-[3-(trifluoromethyl)phenyl]- |
163563-17-5 | 95% | 5g |
$2773.00 | 2023-12-20 | |
1PlusChem | 1P001UO8-500mg |
2-Pyridinamine, 5-[3-(trifluoromethyl)phenyl]- |
163563-17-5 | 95% | 500mg |
$787.00 | 2025-02-19 | |
Enamine | EN300-114983-5g |
5-[3-(trifluoromethyl)phenyl]pyridin-2-amine |
163563-17-5 | 95% | 5g |
$2193.0 | 2023-10-25 |
5-3-(Trifluoromethyl)phenylpyridin-2-amine 関連文献
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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8. Book reviews
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
5-3-(Trifluoromethyl)phenylpyridin-2-amineに関する追加情報
5-3-(Trifluoromethyl)phenylpyridin-2-amine (CAS No. 163563-17-5): A Comprehensive Overview
The compound 5-3-(Trifluoromethyl)phenylpyridin-2-amine (CAS No. 163563-17-5) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structure, combines a pyridine ring with a trifluoromethyl-substituted phenyl group, making it a versatile building block for various applications. Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, paving the way for its exploration in diverse research domains.
Structure and Synthesis
The molecular structure of 5-3-(Trifluoromethyl)phenylpyridin-2-amine is defined by a pyridine ring system with a substituted phenyl group at the 5-position and an amino group at the 2-position. The trifluoromethyl group attached to the phenyl ring introduces significant electron-withdrawing effects, which influence the compound's electronic properties and reactivity. This structural feature makes it an ideal candidate for exploring applications in drug design, where electronic modulation plays a critical role.
Recent studies have focused on optimizing the synthesis of this compound, leveraging advanced catalytic systems and cross-coupling reactions. For instance, researchers have employed palladium-catalyzed Suzuki-Miyaura couplings to achieve high yields and selectivity in its preparation. These methods not only enhance the scalability of the synthesis but also align with green chemistry principles by minimizing waste and energy consumption.
Applications in Medicinal Chemistry
One of the most promising areas of application for 5-3-(Trifluoromethyl)phenylpyridin-2-amine is in drug discovery. The compound's unique electronic profile makes it an attractive lead molecule for targeting various disease pathways. Recent research has highlighted its potential as a modulator of G-protein coupled receptors (GPCRs), which are implicated in numerous physiological processes and diseases.
In particular, studies have demonstrated that derivatives of this compound exhibit potent activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, its ability to penetrate cellular membranes efficiently makes it a valuable tool for exploring intracellular drug delivery mechanisms.
Materials Science Applications
Beyond medicinal chemistry, 5-3-(Trifluoromethyl)phenylpyridin-2-amine has found applications in materials science, particularly in the development of advanced materials for electronic devices. Its electron-withdrawing trifluoromethyl group enhances the compound's stability under oxidative conditions, making it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Recent advancements have focused on incorporating this compound into polymer frameworks to enhance their thermal stability and mechanical properties. Researchers have successfully synthesized polymeric materials incorporating 5-3-(Trifluoromethyl)phenylpyridin-2-amine, demonstrating improved performance in high-stress environments.
Toxicological Considerations
As with any novel chemical entity, understanding the toxicological profile of 5-3-(Trifluoromethyl)phenylpyridin-2-amine is crucial for its safe application. Recent toxicity studies have evaluated its acute and chronic effects on various biological systems. Results indicate that while the compound exhibits low toxicity at therapeutic concentrations, prolonged exposure may lead to oxidative stress in certain tissues.
These findings underscore the importance of rigorous safety assessments before advancing this compound into clinical trials or large-scale industrial applications.
Future Directions
The future of 5-3-(Trifluoromethyl)phenylpyridin-2-amine lies in further exploration of its biological and material properties. Ongoing research aims to uncover new synthetic pathways that enhance scalability while maintaining product quality. Additionally, investigations into its interactions with biological systems at molecular levels promise to unlock new therapeutic applications.
In conclusion, 5-3-(Trifluoromethyl)phenylpyridin-2-amine (CAS No. 163563
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